molecular formula C21H18O12 B12375782 6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

Cat. No.: B12375782
M. Wt: 462.4 g/mol
InChI Key: IAYGIELPGJHKME-UKZWKHHHSA-N
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Description

6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[66204,16011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives with modified functional groups, which may have different chemical and biological properties.

Scientific Research Applications

6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone: A similar compound with notable biological activities.

    (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol:

Uniqueness

6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[66204,16011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione stands out due to its unique tetracyclic structure and the presence of multiple functional groups

Biological Activity

The compound 6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione , also known as Ducheside A, is a complex organic molecule with significant biological potential. Its unique tetracyclic structure and multiple hydroxyl groups suggest a range of biological activities that warrant detailed investigation.

The molecular formula of Ducheside A is C21H18O12C_{21}H_{18}O_{12}, with a molecular weight of approximately 462.4 g/mol . The compound features several functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC21H18O12
Molecular Weight462.4 g/mol
IUPAC Name6,14-dihydroxy-7-methoxy...

Antioxidant Activity

Ducheside A exhibits potent antioxidant properties , which are essential for neutralizing free radicals and reducing oxidative stress in biological systems. In vitro studies have demonstrated its ability to scavenge free radicals effectively.

  • DPPH Scavenging Activity : The compound has shown significant DPPH radical scavenging activity with an IC50 value indicating its effectiveness compared to standard antioxidants.
  • ABTS Assay : Similar results were observed in the ABTS assay where Ducheside A demonstrated a high capacity to reduce ABTS radicals.

Anti-inflammatory Effects

Research indicates that Ducheside A can modulate inflammatory pathways:

  • It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
  • The compound's interaction with NF-kB signaling pathways suggests a mechanism for reducing inflammation at the cellular level.

Enzyme Inhibition

Ducheside A has been studied for its potential to inhibit various enzymes related to disease processes:

  • Acetylcholinesterase Inhibition : Inhibitory effects on acetylcholinesterase (AChE) have been noted, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
    • IC50 values indicate that Ducheside A is comparable to standard inhibitors like donepezil.
  • α-Amylase and α-Glucosidase Inhibition : Studies have shown that Ducheside A can inhibit these enzymes involved in carbohydrate metabolism, suggesting potential anti-diabetic properties.

The biological activities of Ducheside A can be attributed to its structural features:

  • The presence of multiple hydroxyl groups enhances its interaction with biomolecules.
  • It may modulate signaling pathways involved in cellular responses to oxidative stress and inflammation.

Study 1: Antioxidant Properties

A study published in the Journal of Natural Products evaluated the antioxidant activities of various compounds including Ducheside A. The results showed that it had superior antioxidant capacity compared to other tested compounds.

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection against oxidative stress-induced neuronal damage, Ducheside A significantly reduced cell death and improved cell viability in neuronal cell lines exposed to harmful agents.

Properties

Molecular Formula

C21H18O12

Molecular Weight

462.4 g/mol

IUPAC Name

6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

InChI

InChI=1S/C21H18O12/c1-5-12(23)14(25)15(26)21(30-5)31-9-4-7-10-11-6(19(27)32-17(10)13(9)24)3-8(22)16(29-2)18(11)33-20(7)28/h3-5,12,14-15,21-26H,1-2H3/t5-,12-,14+,15+,21-/m0/s1

InChI Key

IAYGIELPGJHKME-UKZWKHHHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5OC)O)C(=O)O3)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5OC)O)C(=O)O3)O)O)O)O

Origin of Product

United States

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